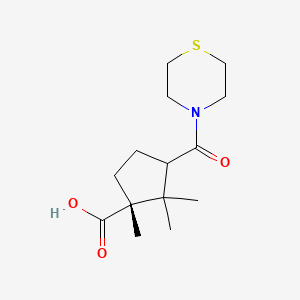![molecular formula C14H19N5O B6441366 6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine CAS No. 2549033-54-5](/img/structure/B6441366.png)
6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine, commonly referred to as 6-MPMPA, is a chemical compound that is used in scientific research applications. 6-MPMPA has a wide range of applications in biochemistry, pharmacology, and physiology and is used as a tool for studying the biochemical and physiological effects of compounds.
科学研究应用
6-MPMPA is used in scientific research applications, such as biochemistry, pharmacology, and physiology. In biochemistry, 6-MPMPA is used to study the biochemical and physiological effects of compounds. In pharmacology, 6-MPMPA is used to study the effects of drugs on the human body. In physiology, 6-MPMPA is used to study the effects of hormones and other compounds on the human body.
作用机制
6-MPMPA acts as an agonist for the metabotropic glutamate receptor 5 (mGluR5). The mGluR5 is a G-protein coupled receptor that is involved in the regulation of glutamate signaling in the brain. 6-MPMPA binds to the mGluR5 and activates the receptor, which leads to the activation of intracellular signaling pathways. The activation of these pathways leads to a variety of physiological effects, such as increased neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
The activation of the mGluR5 by 6-MPMPA leads to a variety of biochemical and physiological effects. The activation of the mGluR5 leads to the activation of intracellular signaling pathways, which results in increased neuronal excitability and synaptic plasticity. The activation of the mGluR5 also leads to the release of neurotransmitters, such as glutamate, which can lead to increased synaptic transmission. 6-MPMPA has also been shown to modulate the activity of other receptors, such as the N-methyl-D-aspartate receptor (NMDA receptor), which can lead to changes in neuronal excitability and synaptic plasticity.
实验室实验的优点和局限性
6-MPMPA has several advantages for laboratory experiments. It is an easily synthesized compound and can be prepared in a relatively short amount of time. 6-MPMPA is also a relatively stable compound and can be stored for long periods of time. Additionally, 6-MPMPA is a selective agonist for the mGluR5 and can be used to study the effects of this receptor.
However, there are also some limitations to using 6-MPMPA in laboratory experiments. 6-MPMPA can be toxic to cells and has been shown to cause cell death in some cases. Additionally, 6-MPMPA can interfere with other receptors and can cause unintended effects in some cases.
未来方向
There are several potential future directions for research involving 6-MPMPA. One potential direction is to further study the effects of 6-MPMPA on the mGluR5 and other receptors. Additionally, further research could be conducted to identify the optimal conditions for synthesizing 6-MPMPA. Another potential direction is to study the effects of 6-MPMPA on other physiological processes, such as learning and memory. Finally, further research could be conducted to identify potential therapeutic applications of 6-MPMPA.
合成方法
6-MPMPA can be synthesized from 4-methylpyrazole and 1-methylpyrimidine-4-amine. The reaction between the two compounds is catalyzed by a palladium-based catalyst, such as palladium acetate, and the resulting product is 6-MPMPA. The reaction is typically conducted in a solvent such as dimethylformamide or acetonitrile. The reaction is usually conducted at a temperature of 80-100°C and a pressure of 1-2 bar. The reaction can be optimized by varying the reaction conditions, such as temperature, pressure, and catalyst concentration.
属性
IUPAC Name |
6-(4-methylpyrazol-1-yl)-N-(oxan-4-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-11-7-18-19(9-11)14-6-13(16-10-17-14)15-8-12-2-4-20-5-3-12/h6-7,9-10,12H,2-5,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQGGLLSHPQTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441289.png)
![1-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B6441290.png)
![4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6441292.png)
![3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441293.png)



![2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441327.png)
![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6441336.png)
![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441339.png)
![3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441346.png)
![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441373.png)
![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441374.png)
![3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441376.png)
